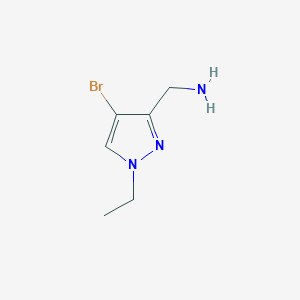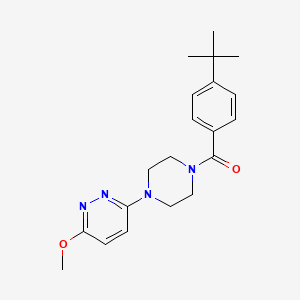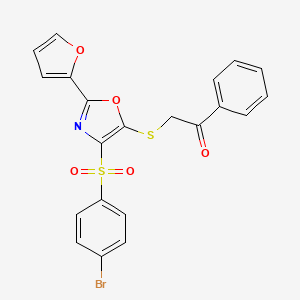
5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is a chemical compound known for its unique structure and potential applications in various fields of scientific research. This compound features a dichloro-substituted isoquinoline ring system with a sulfonyl fluoride functional group, making it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 5,7-dichloroisoquinoline.
Sulfonylation: The key step involves the introduction of the sulfonyl fluoride group. This can be achieved by reacting 5,7-dichloroisoquinoline with a sulfonyl chloride derivative under appropriate conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrogen chloride generated during the reaction. The reaction is typically performed at low temperatures to prevent side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity and yield of the final product through purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The sulfonyl fluoride group is highly reactive towards nucleophiles, making it a suitable candidate for substitution reactions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles such as amines, alcohols, and thiols can react with the sulfonyl fluoride group. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used to modify the compound’s oxidation state.
Major Products Formed
Substitution Reactions: The major products formed from nucleophilic substitution reactions are sulfonamide, sulfonate ester, or sulfonate thioester derivatives, depending on the nucleophile used.
Oxidation and Reduction: The products of oxidation and reduction reactions vary based on the specific conditions and reagents employed.
Scientific Research Applications
5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s reactivity with nucleophiles makes it useful in bioconjugation techniques, where it can be used to modify biomolecules such as proteins and peptides.
Medicine: Research into its potential as a drug candidate for various diseases is ongoing, with studies focusing on its biological activity and mechanism of action.
Industry: The compound’s unique chemical properties make it valuable in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride involves its reactivity with nucleophiles. The sulfonyl fluoride group is highly electrophilic, allowing it to react readily with nucleophilic sites on biomolecules. This reactivity can lead to the formation of covalent bonds with target molecules, potentially altering their function and activity. The specific molecular targets and pathways involved depend on the context of its use, such as in drug development or bioconjugation.
Comparison with Similar Compounds
Similar Compounds
5,7-Dichloroisoquinoline: This compound shares the dichloro-substituted isoquinoline core but lacks the sulfonyl fluoride group.
Sulfonyl Fluoride Derivatives: Other compounds with sulfonyl fluoride groups, such as trifluoromethanesulfonyl fluoride, exhibit similar reactivity but differ in their structural features.
Uniqueness
5,7-Dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride is unique due to the combination of its dichloro-substituted isoquinoline ring and sulfonyl fluoride functional group. This combination imparts distinct chemical properties, making it a valuable compound for various research applications.
Properties
IUPAC Name |
5,7-dichloro-3,4-dihydro-1H-isoquinoline-2-sulfonyl fluoride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Cl2FNO2S/c10-7-3-6-5-13(16(12,14)15)2-1-8(6)9(11)4-7/h3-4H,1-2,5H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIVQJBLIOOEEOH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1C(=CC(=C2)Cl)Cl)S(=O)(=O)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Cl2FNO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.13 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![6-Ethyl-2-(furan-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2355272.png)
![N-[2-(methylsulfanyl)-1,3-benzothiazol-6-yl]-2-phenoxyacetamide](/img/structure/B2355273.png)
![N-([2,4'-bipyridin]-4-ylmethyl)-3-cyanobenzamide](/img/structure/B2355274.png)
![2-Azabicyclo[3.1.1]heptan-3-one](/img/structure/B2355275.png)
![Benzo[d][1,3]dioxol-5-yl(3-((6-methylpyridazin-3-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2355276.png)
![2-(4-benzylpiperidin-1-yl)-8-[(3-chlorophenyl)methoxy]quinoline](/img/structure/B2355277.png)

![3-({[3-(3,4-DIMETHOXYPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}SULFANYL)-6-PHENYLPYRIDAZINE](/img/structure/B2355279.png)



![N-[2-(1-azepanyl)-2-oxoethyl]-2,6-dichlorobenzenesulfonamide](/img/structure/B2355288.png)


